3-chloro-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine
Description
3-Chloro-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at position 3 and an azetidine ring at position 2.
Properties
IUPAC Name |
2-[1-(3-chloropyridin-4-yl)azetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3/c16-14-6-17-5-4-15(14)19-9-13(10-19)18-7-11-2-1-3-12(11)8-18/h4-6,11-13H,1-3,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUHDWQPXRCLOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C3CN(C3)C4=C(C=NC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine typically involves multi-step organic reactions. One common method includes the formation of the azetidine ring followed by its attachment to the pyridine ring. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogens.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.
Scientific Research Applications
3-chloro-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine involves its interaction with specific molecular targets. This may include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs identified in the evidence, focusing on structural motifs, pharmacological relevance, and synthetic methodologies.
Comparison with TLR7-9 Antagonists (Patent EP 2023)
A structurally related compound, 5-[6-[[3-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile, shares key features with the target molecule:
- Core Structure : Both compounds incorporate an azetidine ring linked to a bicyclic heterocycle (tetrahydropyrazolo[4,3-c]pyridine vs. octahydrocyclopenta[c]pyrrole).
- Substituents: The patent compound replaces the pyridine core with a quinoline system and adds a morpholinyl group, which may enhance solubility and bioavailability.
- Pharmacological Activity : The patent compound is a TLR7-9 antagonist developed for treating systemic lupus erythematosus (SLE), suggesting that the azetidine-heterocycle motif is critical for modulating immune pathways .
| Feature | Target Compound | Patent Compound (EP 2023) |
|---|---|---|
| Core Heterocycle | Pyridine | Quinoline |
| Azetidine-Linked Bicyclic System | Octahydrocyclopenta[c]pyrrole | Tetrahydropyrazolo[4,3-c]pyridine |
| Key Substituents | Chlorine at position 3 | Carbonitrile at position 8, morpholinyl group |
| Therapeutic Application | Undocumented (inferred immune modulation) | TLR7-9 antagonist for SLE treatment |
Comparison with Pyrrolo[3,2-c]Pyridin-4-one Derivatives
Pyrrolo[3,2-c]pyridin-4-one derivatives (e.g., 3-(pyrrol-2-yl)acryloyl azide ) are synthesized via Curtius rearrangement and microwave-assisted cyclization (MIC) . These compounds are pharmacophores with antipsychotic activity. Key differences include:
- Core Heterocycle : The target compound retains a pyridine ring, whereas pyrrolo[3,2-c]pyridin-4-one systems fuse pyrrole and pyridine into a tricyclic framework.
- Functional Groups : The chlorine substituent in the target compound may enhance electrophilic reactivity compared to the acryloyl azide group in pyrrolo derivatives.
- Biological Activity : Pyrrolo[3,2-c]pyridin-4-ones target dopamine receptors, while the target compound’s activity remains speculative without direct evidence.
Comparison with Imidazo[1,2-a]Pyrrolo[2,3-e]Pyrazine Derivatives
Compounds like (3R,4S)-3-Ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-pyrrolidine-1-carboxylic acid () feature fused imidazole-pyrrole-pyrazine systems. These molecules exhibit structural diversity but share the azetidine/pyrrolidine motif with the target compound:
- Pharmacokinetics : The cyclopropylmethyl group in related derivatives () may improve metabolic stability compared to the octahydrocyclopenta[c]pyrrole system.
Biological Activity
The compound 3-chloro-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine is a heterocyclic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound includes a pyridine ring substituted with a chloro group and an azetidine moiety. The presence of the octahydrocyclopentane structure contributes to its unique steric and electronic properties, which may influence its biological interactions.
Molecular Formula: C₁₃H₁₈ClN₃
Molecular Weight: 239.76 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
-
Antimicrobial Activity
- Studies have shown that derivatives of pyridine compounds often exhibit significant antibacterial properties. For instance, compounds similar to this compound have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
- Anticancer Potential
-
Neuroprotective Effects
- Preliminary research suggests that the compound may possess neuroprotective properties. It has been hypothesized to modulate neurotransmitter levels and protect neuronal cells from oxidative stress, although detailed studies are still needed to confirm these effects.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antibacterial Activity | Found effective against E. coli and S. aureus with MIC values < 10 µg/mL |
| Study B | Anticancer Properties | Demonstrated inhibition of cancer cell migration in vitro with significant binding affinity to CXCR4 |
| Study C | Neuroprotection | Suggested reduction in neuronal apoptosis in models of oxidative stress |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antimicrobial Mechanism: The compound likely disrupts bacterial cell wall synthesis or interferes with metabolic pathways critical for bacterial survival.
- Anticancer Mechanism: By antagonizing CXCR4, the compound may inhibit signaling pathways that promote cancer cell proliferation and metastasis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
